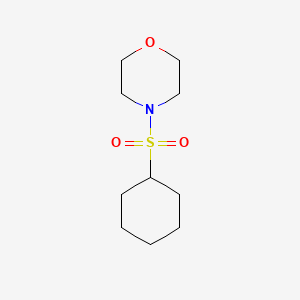

4-(cyclohexanesulfonyl)morpholine

Description

Properties

IUPAC Name |

4-cyclohexylsulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGCIAJXPFLOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches for the Synthesis of 4 Cyclohexanesulfonyl Morpholine and Analogous Structures

Methodologies for Morpholine (B109124) Ring Construction in the Context of Sulfonyl Derivatives

The morpholine ring is a prevalent heterocycle in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates. nih.govnih.govatamankimya.com Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction. nih.govresearchgate.net

Annulation and Cyclization Reactions in Morpholine Formation

Annulation and cyclization reactions are fundamental strategies for constructing the morpholine core. A common approach involves the reaction of β-amino alcohols with suitable two-carbon electrophiles. However, direct alkylation with 1,2-dihaloethanes often results in low yields due to competing elimination reactions. bris.ac.uklookchem.com

A significant advancement in this area is the use of vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) salt, in an annulation reaction with β-heteroatom amino compounds. bris.ac.uklookchem.comnih.gov This method proceeds under mild conditions and provides high yields of morpholines. The reaction is initiated by the conjugate addition of a heteroatom to the vinyl sulfonium salt, generating an ylide intermediate that subsequently undergoes proton transfer and ring closure. bris.ac.uk This strategy has been successfully applied to the synthesis of a variety of morpholine derivatives. bris.ac.uklookchem.com

Another important strategy involves the cyclization of N-propargylamines. ijcce.ac.irijcce.ac.ir These versatile building blocks can be transformed into substituted morpholines through various cyclization reactions, including 6-exo-dig cyclizations. ijcce.ac.irijcce.ac.ir This approach offers advantages over classical methods, such as milder reaction conditions and better selectivity. ijcce.ac.ir For instance, gold-catalyzed cyclization of alkynyl amines has been reported as an efficient route to morpholine derivatives. ijcce.ac.ir

The intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, also provides a direct route to morpholine scaffolds. organic-chemistry.org Additionally, the ring opening of activated small rings like 2-tosyl-1,2-oxazetidine with suitable nucleophiles presents a modern approach to constructing the morpholine ring. nih.gov

Transition-Metal-Catalyzed Approaches for Morpholine Ring Assembly

Transition metal catalysis has emerged as a powerful tool for the synthesis of morpholines, offering high efficiency and selectivity. researchgate.netacs.org Palladium-catalyzed reactions, in particular, have been widely explored. For example, the Pd(II)-catalyzed intermolecular difunctionalization of conjugated dienes using β-amino alcohols as the nitrogen and oxygen source provides a route to functionalized morpholines. researchgate.net The Tsuji-Trost reaction, another Pd(0)-catalyzed process, involving vinyloxiranes and amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, yields highly substituted morpholines with good diastereoselectivity. researchgate.net

Gold catalysts have also proven effective in morpholine synthesis. Gold(I)-catalyzed cascade cyclization reactions of epoxy alkynes with water or alcohols can produce morpholine derivatives. ijcce.ac.ir Furthermore, a tandem reaction involving the nucleophilic ring opening of aziridines followed by a 6-exo-dig cyclization, all catalyzed by a single gold(I) catalyst, provides a convenient route to unsaturated morpholines. mdpi.com

Copper-catalyzed reactions have also been utilized. For instance, Cu-catalyzed intramolecular C-H amination of N-phenylbenzamidines can lead to the formation of benzomorpholine structures. acs.org The development of transition metal-catalyzed C(sp3)-H functionalization of saturated heterocycles is another promising area, although its application to morpholine itself can be challenging. thieme-connect.com

Sustainable Synthetic Pathways for Morpholine Scaffolds

The development of sustainable synthetic methods is a growing area of focus in organic chemistry. For morpholine synthesis, this includes the use of readily available starting materials, minimizing waste, and employing environmentally benign reagents and conditions. The synthesis of morpholines from N-propargylamines is considered a more sustainable approach compared to some classical methods due to its efficiency and the accessibility of the starting materials. ijcce.ac.irijcce.ac.ir

The use of photocatalysis offers a green alternative for constructing morpholine rings. For example, a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions provides access to substituted morpholines using an inexpensive organic photocatalyst. organic-chemistry.org

Furthermore, the development of one-pot reactions, which reduce the number of purification steps and solvent usage, contributes to the sustainability of morpholine synthesis. The annulation reaction using vinyl sulfonium salts is an example of an operationally simple, one-pot synthesis. bris.ac.uklookchem.com The use of water as a co-solvent in certain transition metal-free reactions for C-N bond formation also represents a step towards more sustainable processes. researchgate.net The development of biodegradable materials from morpholine-2,5-diones derived from amino acids further highlights the potential for sustainable applications of morpholine scaffolds. nih.gov

Direct and Indirect N-Sulfonylation of Morpholines

The introduction of a sulfonyl group onto the nitrogen atom of the morpholine ring is a key step in the synthesis of compounds like 4-(cyclohexanesulfonyl)morpholine. This can be achieved through direct or indirect methods.

Nucleophilic Acylation and Alkylation Strategies for N-Substitution

The nitrogen atom of the morpholine ring is nucleophilic and readily reacts with electrophilic reagents. Nucleophilic acyl substitution is a common method for N-functionalization. libretexts.orguomustansiriyah.edu.iqlibretexts.org The reaction of morpholine with an acyl chloride, such as benzoyl chloride, proceeds via a typical nucleophilic acyl substitution mechanism to form the corresponding N-acylmorpholine. libretexts.orguomustansiriyah.edu.iqlibretexts.orgacs.org This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. libretexts.orguomustansiriyah.edu.iqlibretexts.org

Similarly, N-alkylation can be achieved by reacting morpholine with an appropriate alkylating agent. For instance, reductive coupling of N-tosylhydrazones with amines, including morpholine, catalyzed by copper, provides a method for introducing α-branched alkyl groups onto the nitrogen atom. researchgate.net

The synthesis of morpholine-containing sulfonamides is a well-established field. researchgate.net The conventional method involves the reaction of a sulfonyl chloride with an amine in the presence of a base. researchgate.net This direct sulfonylation is a straightforward approach to installing the sulfonyl group.

Installation of the Cyclohexanesulfonyl Moiety: Precursor Reactivity and Selectivity

The specific installation of the cyclohexanesulfonyl group onto the morpholine nitrogen to form this compound is typically achieved by reacting morpholine with cyclohexanesulfonyl chloride. ethz.chsigmaaldrich.com This reaction is a direct N-sulfonylation, falling under the category of nucleophilic acyl substitution.

The reactivity of cyclohexanesulfonyl chloride is crucial for the success of this reaction. As an acid chloride, it is highly susceptible to nucleophilic attack by the morpholine nitrogen. libretexts.orguomustansiriyah.edu.iqlibretexts.org The reaction is generally efficient and selective for the N-sulfonylated product.

The choice of reaction conditions, such as solvent and the presence of a base, can influence the yield and purity of the final product. A base is typically added to scavenge the hydrochloric acid generated during the reaction, preventing the formation of morpholinium hydrochloride salt and driving the reaction to completion. libretexts.orguomustansiriyah.edu.iqlibretexts.org

The synthesis of various substituted sulfonamides often follows this general principle of reacting a sulfonyl chloride with an amine. researchgate.net In the context of creating libraries of compounds for drug discovery, the straightforward nature of this reaction allows for the efficient generation of diverse sulfonamide derivatives. acs.org

Table of Synthetic Methodologies for Morpholine Ring Construction

bris.ac.uklookchem.comnih.govijcce.ac.irijcce.ac.irresearchgate.netmdpi.comijcce.ac.irorganic-chemistry.orgTable of Compounds

Stereocontrolled Synthesis of Functionalized this compound Derivatives

The introduction of stereocenters into the morpholine ring of this compound derivatives is a critical aspect of medicinal chemistry, as the spatial arrangement of atoms can significantly influence biological activity. Stereocontrolled synthesis focuses on producing a specific stereoisomer, which can be achieved through various strategic approaches. These strategies primarily target the synthesis of a chiral morpholine core, which is subsequently sulfonylated.

Asymmetric Synthesis and Chiral Pool Approaches

Asymmetric synthesis refers to a reaction that converts an achiral starting material into a chiral product, leading to an unequal formation of stereoisomers. uwindsor.ca A prominent strategy within this field is the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials. ru.nlnumberanalytics.com For the synthesis of chiral morpholines, this often involves using enantiopure amino acids or amino alcohols. ru.nl This method directly incorporates a pre-existing stereocenter into the final structure. While effective, the chiral pool approach is inherently limited by the diversity of the available starting materials. ru.nlchemistryviews.org

To overcome these limitations, catalytic asymmetric methods have been developed as a more versatile alternative. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral substrate. chemistryviews.org A notable example is the asymmetric hydrogenation of unsaturated morpholines, which can produce chiral 2-substituted morpholines with high enantioselectivity. semanticscholar.orgrsc.org This approach offers broader access to a variety of chiral morpholine scaffolds that can then be used to synthesize the target sulfonylated compounds.

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methodologies are crucial for constructing specific stereoisomers of functionalized morpholines.

Enantioselective Methodologies: A highly effective enantioselective method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. Research has demonstrated that using a rhodium complex with a large-bite-angle bisphosphine ligand, such as (R,R,R)-SKP, can achieve excellent results. semanticscholar.org This reaction typically proceeds with high conversions and outstanding enantioselectivities (up to 99% ee) for a range of substrates. semanticscholar.orgrsc.org The steric and electronic properties of substituents on the aromatic ring of the substrate can influence the enantioselectivity. semanticscholar.org Other innovative approaches include the organocatalytic enantioselective chlorocycloetherification of alkenols, which uses cinchona alkaloid-derived catalysts to produce chiral 2,2-disubstituted morpholines. rsc.org

| Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Phenyl-dehydromorpholine | SKP-Rh complex | Ethyl Acetate | >99 | 97 |

| 2-(2-Methylphenyl)-dehydromorpholine | SKP-Rh complex | Ethyl Acetate | >99 | 99 |

| 2-(4-Chlorophenyl)-dehydromorpholine | SKP-Rh complex | Ethyl Acetate | >99 | 99 |

| 2-(4-Methoxyphenyl)-dehydromorpholine | SKP-Rh complex | Ethyl Acetate | >99 | 96 |

Diastereoselective Methodologies: Diastereoselective synthesis aims to form one diastereomer preferentially over others. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is a powerful method for producing highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org This atom-economic pathway allows for the synthesis of various N-protected 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.org Another approach involves the diastereoselective synthesis of morpholinones, which can serve as precursors to functionalized morpholines. researchgate.net These methods provide precise control over the relative stereochemistry of multiple chiral centers within the morpholine ring.

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction conditions and planning for large-scale production are critical steps in the practical synthesis of this compound.

Optimization of Reaction Parameters: The goal of reaction optimization is to maximize product yield and purity while minimizing costs, reaction time, and environmental impact. Key parameters that are typically adjusted include temperature, solvent, catalyst concentration, and reactant stoichiometry. researchgate.netrsc.org For instance, in syntheses involving morpholine derivatives, temperature can significantly affect reaction rates and yields; an optimal temperature is often determined by screening a range, such as from room temperature up to 100 °C. researchgate.net The choice of solvent is also critical, as it can influence reactant solubility and reaction pathways; aprotic and less polar solvents may be favored in certain catalytic systems. semanticscholar.orgwhiterose.ac.uk Modern approaches may employ factorial design experiments or automated platforms with machine learning algorithms to efficiently explore the parameter space and identify optimal conditions. rsc.orgwhiterose.ac.uk

| Parameter | Objective | Typical Range/Options | Potential Impact |

|---|---|---|---|

| Temperature | Maximize reaction rate and yield | 25°C - 100°C | Affects kinetics and byproduct formation researchgate.net |

| Solvent | Ensure solubility, influence selectivity | DCE, Toluene, THF, Ethyl Acetate | Can alter conversion rates and regioselectivity semanticscholar.orgwhiterose.ac.uk |

| Catalyst Loading | Balance rate and cost | 1-15 mol% | Affects reaction efficiency and overall process cost researchgate.net |

| Reactant Ratio | Maximize conversion of limiting reagent | 1:1 to 1:1.5 | Impacts yield and impurity profile researchgate.net |

Scale-Up Considerations: Transitioning a chemical synthesis from a laboratory bench to industrial production presents significant challenges. helgroup.comcatsci.com A primary physical factor is the surface-area-to-volume ratio, which decreases as the reactor size increases. catsci.com This change impacts heat transfer, making the management of reaction exotherms a critical safety concern. catsci.com Thorough reaction calorimetry studies are essential to prevent runaway reactions. catsci.com

Other key considerations for the scale-up of this compound synthesis include:

Mixing: Effective agitation is harder to achieve in large reactors, which can lead to localized temperature gradients or high concentrations of reactants, potentially reducing yield and forming byproducts. helgroup.com

Raw Materials: Industrial-scale processes often use lower-purity, more cost-effective starting materials, which can introduce impurities that affect the reaction efficiency. helgroup.com

Process Reproducibility: Ensuring consistent results across large batches requires robust and statistically validated processes to minimize variability. helgroup.com

Purification: Methods like column chromatography, which are common in the lab, may not be economically viable on a large scale. Alternative methods such as recrystallization or distillation must be developed. vulcanchem.com

Atom Economy: For large-scale synthesis, preference is given to routes that use lower molecular weight reagents and maximize the incorporation of starting material atoms into the final product to reduce waste and cost. catsci.com

Successful syntheses of various morpholine derivatives have been reported on scales greater than 50 grams, demonstrating the feasibility of scaling these chemical processes. chemrxiv.orgnih.gov

Mechanistic Insights into the Reactivity and Transformations of 4 Cyclohexanesulfonyl Morpholine

Elucidation of Reaction Pathways Involving the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring is a focal point for the molecule's reactivity. As a secondary amine derivative, its lone pair of electrons can participate in a variety of chemical transformations. However, the nature of the substituents on the nitrogen—namely the cyclohexanesulfonyl group—profoundly modulates its inherent reactivity.

The morpholine nitrogen can be involved in radical-mediated reactions, often initiated through electron transfer. Amines can form electron-donor-acceptor (EDA) complexes with electron-accepting molecules. beilstein-journals.org Upon photo-irradiation or thermal activation, these complexes can undergo single-electron transfer (SET) to generate a radical cation on the nitrogen. beilstein-journals.org In the context of 4-(cyclohexanesulfonyl)morpholine, the strong electron-withdrawing nature of the sulfonyl group would make the nitrogen less electron-rich and thus a weaker electron donor, likely requiring a stronger electron acceptor or more energetic conditions to initiate such a process compared to a simple N-alkylmorpholine.

Electron transfer mechanisms can be categorized as either outer-sphere or inner-sphere processes. uv.es In an outer-sphere mechanism, the electron transfers between reactants without a change in their coordination spheres. An inner-sphere mechanism involves the formation of a bridged intermediate. uv.es Reactions involving the morpholine nitrogen of this compound would likely proceed via an outer-sphere pathway in the absence of a suitable bridging ligand. The formation of EDA complexes can be considered a prelude to such electron transfer events, where subsequent reactions are dictated by the stability and fate of the resulting radical ions. beilstein-journals.org

The lone pair of electrons on the morpholine nitrogen makes it a target for electrophilic attack. Morpholine itself undergoes most reactions typical of secondary amines. wikipedia.org However, its nucleophilicity and basicity are reduced compared to similar amines like piperidine (B6355638) due to the electron-withdrawing inductive effect of the ring's ether oxygen. wikipedia.org

In this compound, this effect is dramatically amplified by the powerful electron-withdrawing sulfonyl group. This group significantly decreases the electron density on the nitrogen, rendering it substantially less nucleophilic and less basic. Consequently, reactions with electrophiles, such as alkylation or acylation at the nitrogen, would be significantly slower or require more forcing conditions compared to unsubstituted morpholine.

While the nitrogen atom is the primary site of nucleophilic character, the morpholine ring itself is generally resistant to nucleophilic attack. However, in specific contexts, such as SNAr (nucleophilic aromatic substitution) reactions where a morpholine moiety is attached to a highly electron-deficient aromatic ring, the entire group acts as the incoming nucleophile. nih.govresearchgate.net For this compound, its participation as a nucleophile in such reactions would be severely hindered due to the deactivated nitrogen.

| Reaction Type | Role of Morpholine Nitrogen | Influence of Cyclohexanesulfonyl Group |

| Radical Cation Formation | Electron Donor | Decreases donor ability, hindering formation |

| Electrophilic Attack | Nucleophile/Base | Strongly reduces nucleophilicity and basicity |

| Nucleophilic Substitution | Nucleophile | Severely diminishes reactivity as a nucleophile |

Influence of the Cyclohexanesulfonyl Group on Molecular Reactivity Profiles

The cyclohexanesulfonyl group is not merely a passenger in the molecule; it actively governs the electronic distribution and steric environment, thereby controlling the reactivity of the entire structure.

Electronic effects are transmitted through the molecular framework via inductive and mesomeric (resonance) effects. chemistrysteps.com

Inductive Effect (-I): This effect involves the polarization of sigma (σ) bonds due to differences in electronegativity. chemistrysteps.comallen.in The sulfonyl group (-SO2-) is strongly electron-withdrawing due to the high electronegativity of the two oxygen atoms and the sulfur atom. This creates a significant partial positive charge on the sulfur and pulls electron density away from the adjacent morpholine nitrogen through the S-N sigma bond. This powerful -I effect is the primary reason for the reduced basicity and nucleophilicity of the nitrogen atom. chemistrysteps.comlibretexts.org The ether oxygen within the morpholine ring also contributes a -I effect, further deactivating the nitrogen. wikipedia.org

Mesomeric Effect (±M): This effect involves the delocalization of pi (π) electrons through a conjugated system. allen.inwikipedia.org Since the cyclohexanesulfonyl group is attached to a saturated heterocyclic ring (morpholine), there is no extended π-system for resonance delocalization. Therefore, the mesomeric effect of the sulfonyl group on the morpholine ring is negligible in this compound.

The dominant electronic influence of the cyclohexanesulfonyl group is its strong inductive electron withdrawal, which profoundly impacts the electron density distribution across the molecule.

| Functional Group | Inductive Effect | Mesomeric Effect | Overall Electronic Influence on Morpholine N |

| Cyclohexanesulfonyl (-SO2R) | Strong Electron-Withdrawing (-I) | Negligible | Strong Deactivation |

| Morpholine Ether Oxygen (-O-) | Weak Electron-Withdrawing (-I) | Negligible | Weak Deactivation |

The three-dimensional structure of a molecule plays a critical role in its reactivity. numberanalytics.com The cyclohexanesulfonyl group is sterically demanding, and its presence can dictate the trajectory of an approaching reactant.

Steric Hindrance: The bulky cyclohexyl group attached to the sulfonyl moiety creates significant steric congestion around the morpholine nitrogen. numberanalytics.com This physical barrier can hinder the approach of other molecules, particularly large ones, to the nitrogen atom. This steric effect, combined with the deactivating electronic effect, makes reactions at the nitrogen center highly challenging.

Advanced Mechanistic Investigations Through Experimental and Computational Methods

Modern chemical research employs a combination of experimental and computational techniques to probe reaction mechanisms at a molecular level. mckgroup.org

Experimental Methods: Kinetic studies are fundamental to understanding reaction mechanisms. By measuring reaction rates under varying conditions (e.g., reactant concentrations, temperature), researchers can determine the rate-determining step and deduce the molecularity of the reaction. nih.gov For a compound like this compound, kinetic analysis could quantify the reduced nucleophilicity of the nitrogen compared to other amines. Spectroscopic methods, such as NMR and FT-IR, are used to identify reaction intermediates and products, providing direct evidence for proposed pathways. researchgate.netnih.gov In some cases, intermediates like Meisenheimer complexes in SNAr reactions can be experimentally observed and characterized. nih.gov

Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms. nih.govuit.no These methods can model the entire reaction pathway, calculating the energies of reactants, transition states, intermediates, and products. researchgate.net For this compound, DFT calculations could be used to:

Map the electron density distribution, visually confirming the inductive effects of the sulfonyl group.

Calculate the proton affinity of the nitrogen to quantify its basicity.

Model the transition state for a potential reaction, such as nucleophilic attack, to determine the activation energy barrier. beilstein-journals.org

Explore different conformations and their relative energies to understand steric influences.

Computational studies have been successfully applied to understand the role of morpholine as a catalyst in urethane (B1682113) formation nih.govresearchgate.net and to explore the reactivity of various heterocyclic systems, providing insights that are often difficult to obtain through experiments alone. beilstein-journals.orgrsc.org

Kinetic Isotope Effects and Hammett Analysis

Kinetic Isotope Effects (KIEs) and Hammett analysis are fundamental tools for investigating reaction mechanisms. core.ac.ukwikipedia.org KIE studies provide insight into bond-breaking and bond-forming steps, while Hammett analysis quantifies the influence of electronic effects on reaction rates.

Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect is a phenomenon where a molecule containing a heavier isotope at a specific position reacts at a different rate than its lighter isotope counterpart. csbsju.edu This difference in rates, typically expressed as the ratio k_light/k_heavy, can reveal whether a particular bond is broken in the rate-determining step of a reaction. msudenver.edu

Primary KIE: A large KIE value (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step. csbsju.edumsudenver.edu

Secondary KIE: Smaller effects (kH/kD near 1.0) occur when the isotopic substitution is at a position not directly involved in bond cleavage, but where hybridization changes occur between the reactant and the transition state. psgcas.ac.in

Research Findings: While specific KIE studies on this compound are not prominent in published literature, the principles can be illustrated with a hypothetical elimination reaction. Consider a base-induced elimination where a proton is abstracted from the cyclohexane (B81311) ring, leading to the formation of an alkene. If the C-H bond at the site of abstraction is broken in the rate-determining step, a significant primary KIE would be expected.

Table 1: Hypothetical Kinetic Isotope Effect Data for an Elimination Reaction This table is illustrative and presents hypothetical data to explain the concept of KIE in the context of this compound.

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | KIE (kH/kD) | Implication |

| This compound | 7.2 x 10⁻⁵ | 6.5 | Primary KIE; C-H bond cleavage is part of the rate-determining step. csbsju.edu |

| 4-([²H]-cyclohexanesulfonyl)morpholine (deuterated at abstraction site) | 1.1 x 10⁻⁵ |

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship used to evaluate the electronic effects of substituents on the rates or equilibria of reactions involving benzene (B151609) derivatives. wikipedia.orgscribd.com

σ (Sigma): The substituent constant, which measures the electron-donating (negative σ) or electron-withdrawing (positive σ) ability of a substituent. scribd.com

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. A negative ρ indicates the opposite. wikipedia.org

Research Findings: Direct Hammett analysis on this compound is challenging as the cyclohexane ring is aliphatic. However, the principles can be demonstrated in a hypothetical reaction where this compound acts as a nucleophile attacking a series of para-substituted benzoyl chlorides. The rate of this reaction would be sensitive to the electronic nature of the substituent on the benzoyl chloride.

Table 2: Hypothetical Data for Hammett Analysis of a Nucleophilic Acyl Substitution This table presents hypothetical data to illustrate the application of Hammett analysis.

| Substituent (X) on Benzoyl Chloride | Substituent Constant (σp) | Observed Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.05 | -0.78 |

| -CH₃ | -0.17 | 0.11 | -0.44 |

| -H | 0.00 | 0.30 (k₀) | 0.00 |

| -Cl | 0.23 | 0.85 | 0.45 |

| -NO₂ | 0.78 | 9.55 | 1.50 |

A plot of log(k/k₀) versus σp for this hypothetical data would yield a straight line with a slope equal to ρ. In this illustrative case, the calculated ρ value would be approximately +2.2. This positive value would indicate that the reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing groups, consistent with a mechanism where negative charge develops on the carbonyl oxygen in the transition state, which is stabilized by the substituent.

Transition State Theory and Reaction Coordinate Analysis (Computational)

Transition State Theory

Transition State Theory (TST) provides a framework for understanding reaction rates by focusing on the properties of the "transition state," a transient, high-energy molecular configuration that exists between reactants and products. libretexts.orgnumberanalytics.com According to TST, the rate of a reaction is determined by the concentration of species at the transition state and the frequency with which they convert to products. The transition state represents the maximum energy point along the minimum energy path, known as the reaction coordinate. numberanalytics.com

Computational Analysis

Modern computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed mapping of a reaction's potential energy surface. fossee.in This analysis can:

Locate the geometric structures of reactants, products, intermediates, and transition states.

Visualize the vibrational modes of the transition state, one of which (the imaginary frequency) corresponds to the motion along the reaction coordinate towards the product. fossee.in

Research Findings: While specific computational studies detailing the reaction coordinates for transformations of this compound are not readily available, a hypothetical Sₙ2 reaction at the sulfur atom can serve as an illustrative model. In this scenario, a nucleophile (e.g., hydroxide) attacks the electrophilic sulfur center, leading to the displacement of the morpholine group. Computational analysis would model the entire pathway for this transformation.

Table 3: Hypothetical Computational Data for an Sₙ2 Reaction at Sulfur This table presents hypothetical data to illustrate the results of a computational reaction coordinate analysis.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Description |

| Reactants (this compound + OH⁻) | 0.0 | S-N bond: 1.65 | Initial state of the system. |

| Transition State | +22.5 | S-N bond: 2.10 (breaking)S-O bond: 2.05 (forming) | Pentacoordinate sulfur center; highest energy point on the reaction coordinate. fossee.in |

| Products (Cyclohexanesulfonate + Morpholine) | -15.0 | S-N bond: --- (broken)S-O bond: 1.49 (formed) | Final stable state of the system. |

A reaction coordinate diagram based on this hypothetical data would show the energy profile of the reaction, starting from the reactants, ascending to the high-energy transition state, and descending to the lower-energy products. This analysis provides a molecular-level picture of the bond-breaking and bond-forming processes that define the reaction mechanism. libretexts.org

Advanced Characterization and Structural Analysis of 4 Cyclohexanesulfonyl Morpholine

High-Resolution Spectroscopic Techniques for Molecular Structure Determination

Advanced spectroscopic methods are essential for elucidating the precise molecular structure of a chemical compound. However, for 4-(cyclohexanesulfonyl)morpholine, specific experimental data from these techniques are not available in peer-reviewed literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy, including techniques like COSY, HSQC, and HMBC, is the cornerstone for determining the connectivity of atoms in a molecule. While NMR data for analogous compounds such as 4-(benzenesulfonyl)-morpholine have been published, no such ¹H, ¹³C, or multi-dimensional NMR spectra are publicly available for this compound. This data would be crucial for assigning the chemical shifts of the hydrogen and carbon atoms in both the cyclohexane (B81311) and morpholine (B109124) rings and confirming the sulfonamide linkage.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry provides the exact molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed in an MS/MS experiment offers further confirmation of the structure by showing how the molecule breaks apart. Searches for HRMS data and detailed fragmentation analysis for this compound have not yielded any specific results. This information would be vital for confirming the compound's identity and purity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the key signatures would include the stretches of the S=O and C-S bonds in the sulfonyl group, as well as the C-N and C-O-C vibrations of the morpholine ring and the C-H vibrations of the cyclohexane moiety. While studies on similar molecules exist, specific, assigned IR and Raman spectra for this compound are not documented in available literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, offering precise information on how atoms are arranged and interact with neighboring molecules.

Crystal Growth and Quality Assessment for Diffraction Studies

The prerequisite for any X-ray diffraction study is the growth of high-quality single crystals. The methods for this, such as slow evaporation from a suitable solvent, and the assessment of the resulting crystal's quality have not been described for this compound. There is no indication in scientific databases that single crystals of this compound have been successfully prepared for analysis.

Precise Determination of Bond Lengths, Angles, and Torsion Angles

Without a solved crystal structure, the precise geometric parameters for this compound remain undetermined. This includes all bond lengths (e.g., S=O, S-N, S-C), bond angles (e.g., O-S-O, C-S-N), and the torsion angles that define the conformation of the morpholine and cyclohexane rings and their orientation relative to each other. Consequently, no data table of these fundamental structural parameters can be compiled.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing

The crystal packing of this compound would likely be governed by a network of weak intermolecular hydrogen bonds. The morpholine ring, with its oxygen and nitrogen atoms, and the sulfonyl group provide potential sites for such interactions. Specifically, one would anticipate the presence of C—H···O and C—H···N hydrogen bonds. researchgate.netnih.gov The hydrogen atoms of the cyclohexane and morpholine rings could interact with the oxygen atoms of the sulfonyl group and the morpholine ring's oxygen atom. nih.govresearchgate.net

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | C-H (Cyclohexane/Morpholine) | O (Sulfonyl/Morpholine) | Formation of molecular chains or sheets nih.govnih.gov |

| Hydrogen Bond | C-H (Cyclohexane/Morpholine) | N (Morpholine) | Linking adjacent molecules |

| van der Waals Forces | All atoms | All atoms | Overall crystal cohesion and stability nih.gov |

Polymorphism and Co-Crystallization Studies

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in the pharmaceutical sciences, as different polymorphs can exhibit distinct physical properties. researchgate.netrsc.orgrsc.org A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Each resulting crystalline form would be analyzed by techniques such as powder X-ray diffraction (PXRD) to identify unique crystal lattices. To date, no published studies have reported the existence of polymorphs for this compound.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a co-former) into the crystal lattice. ijlpr.comresearchgate.netijpsr.com The selection of a suitable co-former is often guided by principles of crystal engineering, such as the formation of robust supramolecular synthons via hydrogen bonding. nih.govresearchgate.net For this compound, potential co-formers could be molecules with complementary hydrogen bond donors and acceptors. There are currently no reports of co-crystallization studies involving this compound in the scientific literature.

Computational Chemistry Approaches to Structural Elucidation

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the structural and electronic properties of molecules like this compound.

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are invaluable for elucidating the electronic structure and preferred conformation of a molecule. arxiv.orgrsc.orgresearchgate.net For this compound, these calculations would typically start with a geometry optimization to find the lowest energy conformation.

The morpholine ring is known to exist in a stable chair conformation. nih.govnih.gov QM calculations could determine the energetic preference for the orientation of the cyclohexanesulfonyl group relative to the morpholine ring. Furthermore, these calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. jksus.orgwhiterose.ac.uk

Table 2: Predicted Parameters from Quantum Mechanical Calculations for this compound

| Parameter | Significance | Predicted Trend |

| Conformational Energy | Determines the most stable 3D structure | The chair conformation of the morpholine ring is expected to be the most stable. nih.gov |

| Dipole Moment | Indicates the overall polarity of the molecule | The presence of electronegative O, N, and S atoms suggests a significant dipole moment. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions | Provides an estimate of the molecule's kinetic stability. |

| Atomic Charges | Shows the distribution of charge across the molecule | The sulfonyl group is expected to have significant partial negative charges on the oxygen atoms. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM calculations provide a static picture of the molecule's conformation, Molecular Dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility over time. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the trajectories of all atoms based on a chosen force field. mdpi.comarxiv.org

These simulations can reveal the accessible conformational space, including the interconversion between different chair and boat forms of the rings and the rotation around the S-N bond. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them, providing a more complete understanding of the molecule's structural dynamics. No specific MD simulation studies for this compound have been reported.

Rational Design and Derivatization Strategies for 4 Cyclohexanesulfonyl Morpholine Analogues

Modification of the Morpholine (B109124) Ring: Substituent Effects and Regioselectivity

Attaching aromatic and heteroaromatic systems to the morpholine ring can introduce a wide range of electronic and steric diversity. These moieties can participate in π-stacking, hydrophobic, and cation-π interactions, which are often crucial for binding to biological targets. The regioselectivity of these additions is a key consideration in synthetic design.

Research into related morpholine-containing scaffolds demonstrates that substitution with aromatic rings can significantly enhance biological potency. mdpi.com For instance, in the design of kinase inhibitors, an appended phenyl or pyridyl group on the morpholine ring can occupy specific hydrophobic pockets within an enzyme's active site. nih.gov The introduction of such groups onto the 4-(cyclohexanesulfonyl)morpholine scaffold would be expected to confer similar properties, transforming the flexible aliphatic structure into a more rigid analogue capable of specific directional interactions.

Table 1: Synthetic Strategies for Arylation of Morpholine Scaffolds

| Strategy | Position Targeted | Reagents & Conditions | Typical Moiety Introduced | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | N4 (pre-sulfonylation) | Aryl halide, Pd catalyst, ligand, base | Phenyl, Pyridyl | General Method |

| C-H Arylation | C2/C6 or C3/C5 | Aryl halide, Ru or Pd catalyst | Phenyl, Thienyl | nih.gov |

This interactive table summarizes common methods applicable for introducing aromatic moieties.

Direct functionalization of the carbon atoms of the morpholine ring is a powerful strategy for creating structural diversity and introducing new chemical handles. researchgate.netnih.gov The positions adjacent to the oxygen (C2, C6) and nitrogen (C3, C5) have different electronic properties, allowing for regioselective reactions.

Methods for C-H functionalization have become increasingly sophisticated, enabling the direct attachment of various groups without pre-functionalization. nih.gov For the this compound scaffold, lithiation at C2 followed by quenching with an electrophile is a plausible route for introducing substituents. The electron-withdrawing nature of the sulfonyl group can influence the acidity of the adjacent C3/C5 protons, potentially directing metallation to these sites under specific conditions.

The introduction of even small alkyl groups can have a profound impact on the molecule's properties. For example, methyl substitution can enhance metabolic stability by blocking sites of oxidative metabolism. e3s-conferences.orgresearchgate.net

Table 2: Potential Functional Groups for Morpholine Ring Carbons

| Position | Functional Group | Potential Effect | Rationale |

|---|---|---|---|

| C2/C6 | -CH₃, -CF₃ | Increased metabolic stability, altered lipophilicity | Steric shielding of adjacent oxygen, introduction of lipophilic group |

| C3/C5 | -OH, -NH₂ | Introduction of H-bonding capability | Provides new interaction points for biological targets |

| C2/C6 | Phenyl | Increased rigidity, potential for π-stacking | Probing hydrophobic pockets in target binding sites |

This interactive table outlines potential modifications and their strategic rationale.

Tailoring the Cyclohexyl Moiety: Structural and Stereochemical Diversification

The cyclohexane (B81311) ring predominantly exists in a chair conformation, with substituents occupying either axial or equatorial positions. The position and nature of substituents can lock the ring in a specific conformation or influence the equilibrium between different chair flips. Introducing substituents such as methyl, hydroxyl, or halogen atoms at various positions (C1-C4) can systematically alter the shape and lipophilicity of this moiety. For example, a tert-butyl group at the C4 position would likely lock the ring's conformation, reducing its flexibility. This can be advantageous in drug design, as a more rigid molecule often has higher binding affinity and selectivity for its target.

Substitutions on the cyclohexyl ring can introduce chiral centers, leading to the formation of stereoisomers (enantiomers and diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a molecule can have vastly different biological activities and pharmacokinetic profiles. nih.gov Therefore, controlling the stereochemistry of substituents on the cyclohexyl ring is critical.

For instance, the synthesis of an analogue with a hydroxyl group at the C4 position would result in cis and trans diastereomers. These diastereomers would position the hydroxyl group in either an axial or equatorial orientation, leading to different three-dimensional shapes and interaction profiles. Enantiomerically pure starting materials or asymmetric synthesis methods are required to produce single-enantiomer products, which is often a regulatory requirement for therapeutic agents. nih.gov

Chemical Space Exploration of the Sulfonyl Linkage

The sulfonyl group (SO₂) is a stable, non-metabolizable linker that acts as a hydrogen bond acceptor. While robust, this linkage can be replaced with other groups to explore new chemical space and modulate properties. nih.govrsc.org This strategy, known as scaffold hopping or isosteric replacement, can lead to analogues with improved properties.

Potential bioisosteric replacements for the sulfonyl group include:

Sulfoximine: Introduces a chiral center and an additional vector for hydrogen bonding (N-H).

Amide/Reversed Amide: Changes the geometry and hydrogen bonding pattern (donor and acceptor).

Methylene ether or Methylene amine: Increases flexibility and removes the strong electron-withdrawing character of the sulfonyl group.

Advanced Applications and Future Directions in 4 Cyclohexanesulfonyl Morpholine Research

Leveraging 4-(Cyclohexanesulfonyl)morpholine as a Building Block in Complex Organic Synthesis

The structural framework of this compound, which combines a rigid cyclohexyl group, a flexible morpholine (B109124) ring, and a sulfonyl linker, makes it an intriguing starting point for the synthesis of more complex molecules. The morpholine ring, in particular, is recognized as a privileged structure in medicinal chemistry, often conferring desirable physicochemical and pharmacokinetic properties to bioactive molecules. nih.gove3s-conferences.org

Utilization in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comrug.nlnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov Similarly, cascade reactions, which involve multiple bond-forming events occurring sequentially in one pot without isolating intermediates, offer a powerful strategy for building complex molecular architectures. mdpi.comnih.govkaskaden-reaktionen.de

While specific examples detailing the use of this compound as a primary reactant in MCRs or cascade processes are not extensively documented, the morpholine scaffold itself is a common participant in such reactions. For instance, MCRs have been developed for the one-pot synthesis of various substituted morpholine derivatives. researchgate.net The inherent reactivity of the secondary amine in the morpholine ring (prior to sulfonation) allows it to participate in well-known MCRs like the Ugi or Mannich reactions. rug.nlrug.nl The this compound scaffold could potentially be used in post-MCR modifications or, if cleaved, the resulting fragments could be part of complex synthetic sequences. The development of cascade processes often relies on strategically placed functional groups that can trigger subsequent reactions, a concept that could be applied to derivatives of the title compound. kaskaden-reaktionen.deacs.org

Development of Novel Reagents and Catalysts Based on the Scaffold

The morpholine scaffold is not only a building block for products but can also be incorporated into the design of novel reagents and catalysts. whiterose.ac.uk A notable example is the synthesis of morpholine-based ionic liquids, which can act as effective and reusable catalysts in organic reactions. lidsen.com For instance, a novel N-butyl N-methyl morpholinium bromide ionic liquid ([NBMMorph]+Br-) has been synthesized and successfully used as a catalyst for the preparation of biologically significant 1,2,4-triazolidine-3-thiones. lidsen.com

Although no specific reagents or catalysts derived directly from this compound were identified in the reviewed literature, its structure presents several possibilities. The stable sulfonyl group and the morpholine ring could be functionalized to create ligands for metal-based catalysts or to develop organocatalysts. The combination of the lipophilic cyclohexane (B81311) ring and the polar sulfonyl-morpholine portion gives the molecule amphiphilic character, which could be exploited in the design of surfactant-type catalysts for reactions in aqueous media. mdpi.com

Contributions to Materials Science and Polymer Chemistry

The application of morpholine and its derivatives extends into materials science, particularly in the production of rubber-processing chemicals and as corrosion inhibitors. iarc.fr Morpholine-derived sulfur compounds, such as N,N'-dithiodimorpholine, are used as vulcanizing agents in the rubber industry. iarc.fr

Direct contributions of this compound to materials science and polymer chemistry are not yet widely reported. However, the inherent properties of its constituent parts suggest potential applications. The morpholine moiety can be incorporated into polymer structures to influence their properties. For example, polymers containing morpholine units could exhibit enhanced thermal stability or specific solubility characteristics. Radical polymerization of monomers containing catechol derivatives is a known process in polymer science, and while distinct from the title compound, it illustrates how cyclic structures can be integrated into polymer chains. beilstein-journals.org Recently, novel degradable and chemically recyclable polymers have been synthesized using five-membered cyclic ketene (B1206846) hemiacetal ester monomers, highlighting the ongoing search for new monomeric units to create functional materials. rsc.org The this compound scaffold could potentially be modified to act as a monomer or as an additive to impart specific functionalities to polymers.

Computational-Aided Molecular Design (CAMD) and Chemoinformatics in Morpholine Research

Computational techniques are invaluable for accelerating the discovery and optimization of new molecules, and research involving the morpholine scaffold has significantly benefited from these approaches. synplechem.com

Virtual Screening and Molecular Docking Studies

Virtual screening is a computational method used to search large libraries of virtual compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. rsc.orgrjraap.com This is often followed by molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. chemrevlett.comjksus.org These methods save considerable time and resources compared to traditional high-throughput screening.

The morpholine scaffold is frequently featured in compounds subjected to these computational analyses. For example, molecular docking studies have been crucial in understanding how morpholine-containing compounds interact with biological targets. In a study on urease inhibitors, morpholine-thiophene hybrid thiosemicarbazones were synthesized, and docking studies revealed that the most potent compound exhibited a strong affinity for the urease active site. nih.gov Similarly, docking studies of morpholine-derived thiazoles as carbonic anhydrase inhibitors helped to elucidate the binding modes within the enzyme's active site. nih.gov These studies often highlight the role of the morpholine oxygen and nitrogen in forming key hydrogen bonds or other interactions with amino acid residues in the target protein. researchgate.net

Table 1: Examples of Molecular Docking Studies on Morpholine-Containing Scaffolds

| Target Enzyme | Compound Series | Key Findings from Docking |

| Urease | Morpholine-thiophene hybrid thiosemicarbazones | The lead inhibitor showed a strong affinity for the urease active site. nih.gov |

| Carbonic Anhydrase-II | Morpholine derived thiazoles | Docking scores ranged from -6.102 to -3.426 kcal/mol; analysis revealed hypothetical binding modes. nih.gov |

| Estrogen Receptor Alpha (ERα) | 5-Methoxy-2-mercaptobenzimidazole derivatives with a morpholine moiety | The morpholine moiety successfully binds tightly to the receptor via numerous interaction modes. chemrevlett.com |

| Acetylcholinesterase (AChE) | 4-Phthalimidobenzenesulfonamide derivatives (some with morpholine) | The most active compound was shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). imist.mamdpi.comresearchgate.net These models are built by calculating molecular descriptors for a series of compounds with known activities or properties and then using statistical methods to create a predictive equation. mdpi.com

These techniques have been applied to series of compounds containing morpholine or sulfonamide moieties. For instance, a 3D-QSAR study on inhibitors of an enzyme in Mycobacterium tuberculosis led to the development of predictive models that were then used to identify novel hits through virtual screening. nih.gov In another study, QSAR analysis was performed on morpholine-based thiazole (B1198619) derivatives to correlate their structural features with their inhibitory activity against carbonic anhydrase. nih.gov QSPR models are also used to predict important properties like antioxidant activity or pharmacokinetic parameters. researchgate.netnih.gov The development of such models allows for the in silico prediction of a new compound's potential efficacy and drug-likeness before it is synthesized, further streamlining the drug discovery process. mdpi.com

Table 2: Overview of QSAR/QSPR Modeling Principles

| Stage | Description | Relevant Techniques/Descriptors |

| Data Set Selection | A set of compounds with known biological activity or properties is collected. | Training set, Test set |

| Descriptor Calculation | Numerical values (descriptors) that characterize the chemical structure are calculated for each compound. | Topological, Electronic, Quantum mechanical, Spatial descriptors (e.g., ALOGPS_log, Mor29m, GAP energy) imist.mamdpi.com |

| Model Development | A mathematical algorithm is created to correlate the descriptors with the observed activity/property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Principal Component Regression (PCR), Artificial Neural Networks (ANN) researchgate.netmdpi.com |

| Model Validation | The model's statistical significance and predictive power are rigorously tested. | R², Q², PRESS, Standard Error of Validation (SEV) mdpi.comnih.gov |

Emerging Paradigms and Unexplored Research Avenues for Sulfonylated Morpholines

The future of sulfonylated morpholine research is being shaped by innovative concepts that transcend traditional drug discovery and materials science approaches. These emerging paradigms are leveraging a deeper understanding of molecular interactions and reactivity to open up new avenues for exploration.

A significant area of untapped potential lies in the development of covalent inhibitors . The sulfonyl group, particularly when modified to a sulfonyl fluoride (B91410), can act as a "warhead" that forms a stable, covalent bond with specific amino acid residues within a protein's binding site. nih.govnih.gov This approach offers the potential for highly potent and selective drugs with prolonged pharmacodynamic effects. rsc.org The reactivity of these sulfonyl-based electrophiles can be finely tuned to target not only the commonly targeted cysteine but also other nucleophilic residues like tyrosine, lysine, and histidine, thereby expanding the "druggable" proteome. nih.govnih.gov The exploration of 4-(cyclohexanesulfonyl)fluoride and related derivatives as covalent modifiers for kinases, proteases, and other enzyme classes represents a frontier in drug discovery. rsc.org

Another burgeoning research direction is the use of sulfonylated morpholines as chemical probes for chemical biology. nih.govsmolecule.com The ability of sulfonyl fluorides to form covalent adducts with proteins can be harnessed to identify and validate new drug targets, map binding sites, and elucidate biological pathways. nih.govresearchgate.net By incorporating a "clickable" handle, such as an alkyne or azide, into the morpholine or cyclohexyl ring of a compound like this compound, researchers can create powerful probes for activity-based protein profiling and other advanced chemical biology techniques.

The advent of sophisticated computational modeling and machine learning presents a paradigm shift in how sulfonylated morpholine derivatives are designed and optimized. researchgate.netnih.govnih.gov In silico methods can predict the binding affinity and selectivity of these compounds for their biological targets, as well as their pharmacokinetic properties. sci-hub.se These predictive models can accelerate the discovery process by prioritizing the synthesis of molecules with the highest probability of success, thereby saving time and resources. nih.gov Future research will likely focus on developing more accurate and predictive computational models that can account for the complex interplay of factors governing the bioactivity of sulfonylated morpholines. plos.orgddtjournal.com

Furthermore, the field is witnessing the emergence of novel synthetic methodologies that provide unprecedented access to complex and diverse sulfonylated morpholine libraries. Photocatalytic late-stage functionalization, for example, allows for the direct modification of complex drug scaffolds containing a sulfonamide via sulfonyl radical intermediates. acs.org This enables the rapid generation of analogs with diverse substitution patterns for structure-activity relationship studies. The development of new catalytic systems for the synthesis of morpholines and the introduction of the sulfonyl group will continue to be a major driver of innovation in this area. bohrium.comtandfonline.com

The unique physicochemical properties imparted by the sulfonylated morpholine motif also suggest unexplored applications in materials science . The polarity and hydrogen bonding capabilities of the morpholine ring, combined with the stability of the sulfonyl group, could be exploited in the design of novel polymers, gels, and other functional materials. e3s-conferences.org For instance, their incorporation into polymer backbones could influence properties such as solubility, thermal stability, and self-assembly. Research into the use of sulfonylated morpholines as building blocks for advanced materials is a nascent but potentially fruitful area of investigation. rug.nl

The table below summarizes key emerging research avenues for sulfonylated morpholines, with this compound serving as a representative scaffold.

| Research Avenue | Key Concepts & Approaches | Potential Applications |

| Covalent Inhibitors | Sulfonyl fluoride "warheads", Targeting of Cys, Tyr, Lys, His residues. nih.govnih.govmdpi.com | Highly potent and selective drugs, Kinase and protease inhibitors. rsc.org |

| Chemical Probes | Activity-based protein profiling, "Clickable" functional handles (alkynes, azides). nih.govresearchgate.net | Target identification and validation, Elucidation of biological pathways. |

| Computational Design | QSAR and machine learning models, In silico prediction of bioactivity and ADMET properties. nih.govnih.govplos.org | Accelerated drug discovery, Rational design of novel compounds. |

| Novel Synthetic Methods | Photocatalytic late-stage functionalization, Sulfonyl radical intermediates. acs.org | Rapid generation of diverse compound libraries for SAR studies. |

| Advanced Materials | Incorporation into polymer backbones, Design of functional materials with tailored properties. e3s-conferences.orgrug.nl | Development of novel polymers, gels, and smart materials. |

Q & A

Q. What are the standard synthetic routes for 4-(cyclohexanesulfonyl)morpholine, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sulfonation of a cyclohexane precursor followed by coupling with morpholine. Key steps include:

- Sulfonation : Use potassium permanganate in acidic conditions to generate the sulfonyl group .

- Substitution : React the sulfonated intermediate with morpholine under basic conditions (e.g., NaHCO₃) to form the final product .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% purity threshold) .

Q. How can researchers optimize reaction conditions for sulfonation to improve yield?

- Methodological Answer :

- Temperature Control : Maintain 50–60°C during sulfonation to avoid side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance sulfonyl group incorporation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX software for precise bond-length and angle analysis .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z for C₁₀H₁₇NO₃S: 231.3) .

- FT-IR Spectroscopy : Identify sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be systematically addressed?

- Methodological Answer :

- Assay Validation : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic Stability Testing : Use recombinant cytochrome P450 enzymes (e.g., CYP2A13) to assess metabolic interference .

- Dose-Response Analysis : Generate IC₅₀ curves to differentiate potency from assay noise .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) and validate with free-energy calculations .

- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl oxygen as hydrogen-bond acceptors) using Schrödinger Suite .

Q. How can solubility challenges in in vivo studies be mitigated?

- Methodological Answer :

- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 180–184 μM in PBS, pH 7.4) .

- Co-Solvent Systems : Use ethanol/PBS (20:80 v/v) to maintain solubility without disrupting biological activity .

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

- Methodological Answer :

- Crystal Screening : Test solvent combinations (e.g., hexane/ethyl acetate) via vapor diffusion .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting SAR data in morpholine derivatives?

- Methodological Answer :

- Comparative Tables : Tabulate substituent effects (e.g., bromo vs. fluoro groups on binding affinity) .

- Free-Wilson Analysis : Quantify contributions of specific functional groups to activity .

Q. What experimental designs improve reproducibility in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., time, temperature) using Taguchi methods .

- In-line Monitoring : Use FT-IR probes to track reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.